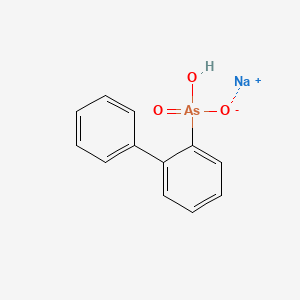![molecular formula C9H18O2S2 B14489612 (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane CAS No. 65591-58-4](/img/structure/B14489612.png)
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two methylsulfanyl groups attached to a dioxolane ring. The stereochemistry of the compound, indicated by the (4R,5R) configuration, plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dioxolane derivative as the starting material, which is then subjected to a series of reactions to introduce the methylsulfanyl groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The industrial process also focuses on minimizing waste and ensuring the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from the reactions of this compound include sulfoxides, sulfones, and various substituted derivatives. These products have their own unique properties and applications in different fields.
Scientific Research Applications
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane include other dioxolane derivatives with different substituents, such as:
- 2,2-Dimethyl-4,5-bis(hydroxymethyl)-1,3-dioxolane
- 2,2-Dimethyl-4,5-bis(ethylsulfanyl)methyl-1,3-dioxolane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of methylsulfanyl groups. These features contribute to its distinct chemical behavior and make it valuable for various applications that require chiral compounds with specific functional groups.
Properties
CAS No. |
65591-58-4 |
|---|---|
Molecular Formula |
C9H18O2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
(4R,5R)-2,2-dimethyl-4,5-bis(methylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S2/c1-9(2)10-7(5-12-3)8(11-9)6-13-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChI Key |
SWUOZPXVLJNEBP-YUMQZZPRSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CSC)CSC)C |
Canonical SMILES |
CC1(OC(C(O1)CSC)CSC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
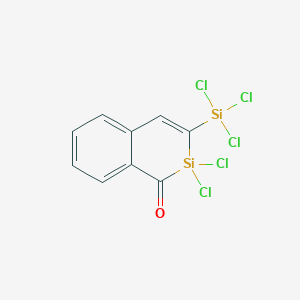
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
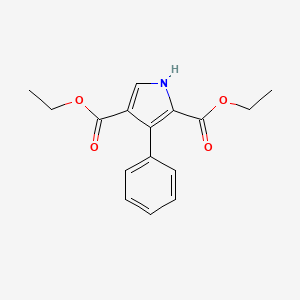
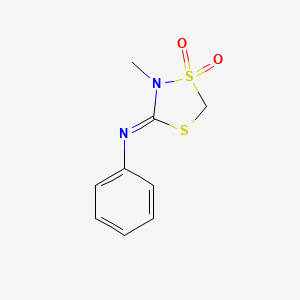
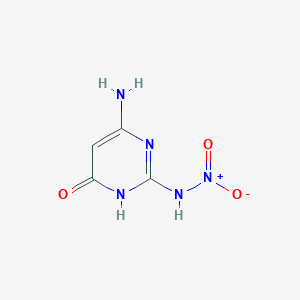
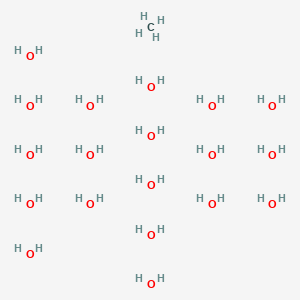
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)

